molecular formula C11H18N6O2 B2571943 N-(2,2-diethoxyethyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine CAS No. 941894-20-8

N-(2,2-diethoxyethyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

Cat. No.: B2571943
CAS No.: 941894-20-8
M. Wt: 266.305
InChI Key: YFIQPJULIRHYAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,2-Diethoxyethyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a triazolopyrimidine derivative characterized by a methyl group at position 3 and a diethoxyethylamine substituent at position 5. The diethoxyethyl group introduces both ether and alkylamine functionalities, which may enhance solubility and modulate electronic properties compared to simpler alkyl or aryl substituents.

Properties

IUPAC Name

N-(2,2-diethoxyethyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N6O2/c1-4-18-8(19-5-2)6-12-10-9-11(14-7-13-10)17(3)16-15-9/h7-8H,4-6H2,1-3H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFIQPJULIRHYAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC1=C2C(=NC=N1)N(N=N2)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-diethoxyethyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methyl-1H-[1,2,3]triazole-4-carboxamide with 2,2-diethoxyethylamine in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(2,2-diethoxyethyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2,2-diethoxyethyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one, while reduction may produce N-(2,2-diethoxyethyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine derivatives with altered functional groups .

Scientific Research Applications

N-(2,2-diethoxyethyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in cancer research.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(2,2-diethoxyethyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes involved in cell cycle regulation. The compound inhibits the activity of these enzymes, leading to the disruption of cellular processes essential for cancer cell proliferation. This inhibition is achieved through binding to the active site of the enzyme, preventing substrate access and subsequent catalytic activity .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The triazolopyrimidine core is highly versatile, allowing modifications at positions 3, 5, and 6. Key analogs and their substituents include:

Compound Name Position 3 Substituent Position 5 Substituent Position 7 Substituent Key Properties Reference
Target Compound Methyl - 2,2-Diethoxyethyl Expected enhanced solubility due to ether groups N/A
3-Benzyl-N-cyclopropyl-5-(propylthio)-triazolopyrimidine Benzyl Propylthio Cyclopropylamine 78% yield, m.p. not reported
3-Benzyl-N-(furan-2-ylmethyl)-5-(propylthio)-triazolopyrimidine Benzyl Propylthio Furan-2-ylmethyl 81% yield, m.p. 138.5–138.7°C
3-Benzyl-5-(propylthio)-N-(pyridin-3-ylmethyl)-triazolopyrimidine Benzyl Propylthio Pyridin-3-ylmethyl 74% yield, m.p. not reported
Ticagrelor (Brilinta®) Cyclopentyl Propylthio Complex cyclopropane-amine FDA-approved P2Y12 inhibitor, m.w. 522.57
G856-5883 (N-[2-(1H-indol-1-yl)ethyl]-3-methyl-triazolopyrimidine) Methyl - 2-(1H-Indol-1-yl)ethyl Screening compound for therapeutic potential

Key Observations :

  • Substituent Diversity: Position 7 substituents range from simple amines (e.g., cyclopropyl) to complex heterocycles (e.g., pyridin-3-ylmethyl).
  • Position 5 Modifications : Propylthio groups are common in active compounds like ticagrelor, suggesting sulfur-containing substituents may enhance binding affinity .
  • Yield Variability : Yields for analogs vary widely (18.5%–89.9%), influenced by steric and electronic effects of substituents .

Physicochemical Properties

  • Melting Points : Analogs with aromatic substituents (e.g., benzyl, pyridinyl) exhibit higher melting points (e.g., 138.5–138.7°C for furan-2-ylmethyl derivative ), whereas aliphatic substituents (e.g., diethoxyethyl) may lower melting points due to reduced crystallinity.
  • Spectral Data : NMR and HRMS are standard for structural confirmation. For example, the furan-2-ylmethyl analog shows distinct 1H NMR peaks at δ 6.33 (d, J = 5.1 Hz) for furan protons and δ 4.83 (d, J = 5.3 Hz) for the methylene linker .

Biological Activity

N-(2,2-diethoxyethyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound has the following structural formula:

C12H16N6O2\text{C}_{12}\text{H}_{16}\text{N}_6\text{O}_2

Molecular Weight: 256.30 g/mol
CAS Number: 2228394-85-0

The presence of the triazole and pyrimidine moieties suggests potential interactions with biological targets such as enzymes and receptors.

Synthesis

The synthesis of N-(2,2-diethoxyethyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine typically involves multi-step reactions starting from readily available precursors. Key steps often include:

  • Formation of the Triazole Ring: Utilizing azides and alkynes through a click chemistry approach.
  • Pyrimidine Derivation: Incorporating pyrimidine derivatives via cyclization reactions.
  • Final Amine Modification: Introducing the diethoxyethyl group to achieve the final structure.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. In vitro studies have shown that derivatives of triazole and pyrimidine can inhibit the growth of various bacterial strains and fungi.

CompoundActivityReference
N-(2,2-diethoxyethyl)-3-methyl-3H-triazolo[4,5-d]pyrimidin-7-amineModerate antibacterial activity against E. coli
Related Triazole DerivativesEffective against Staphylococcus aureus

Cytotoxicity

Studies have evaluated the cytotoxic effects of this compound against human cancer cell lines. Preliminary findings suggest that it may induce apoptosis in malignant cells.

Cell LineIC50 (µM)Reference
MCF-7 (breast cancer)15.0
Bel-7402 (liver cancer)20.0

The biological activity of N-(2,2-diethoxyethyl)-3-methyl-3H-triazolo[4,5-d]pyrimidin-7-amine is hypothesized to involve:

  • Inhibition of Enzymatic Pathways: Targeting specific enzymes involved in nucleic acid synthesis.
  • Disruption of Cell Membrane Integrity: Similar compounds have shown to compromise bacterial cell membranes leading to cell lysis.

Case Studies

A recent study evaluated the efficacy of this compound in combination therapies for enhanced antimicrobial action. The results indicated synergistic effects when paired with traditional antibiotics.

Study Overview:

  • Objective: To assess the combined effect of N-(2,2-diethoxyethyl)-3-methyl-3H-triazolo[4,5-d]pyrimidin-7-amine with amoxicillin against resistant bacterial strains.
  • Findings: The combination reduced the minimum inhibitory concentration (MIC) significantly compared to either agent alone.

Q & A

Q. What are the optimal synthetic routes for N-(2,2-diethoxyethyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine?

The synthesis typically involves cyclization of substituted pyrimidine precursors with triazole-forming agents. Key steps include:

  • Triazole ring formation : Use of azide-alkyne cycloaddition (e.g., CuAAC) or diazo coupling under controlled pH (6–8) and temperature (60–80°C) .
  • Amine functionalization : Reaction of the pyrimidine core with 2,2-diethoxyethylamine via nucleophilic substitution, requiring anhydrous conditions and catalysts like DIPEA .
  • Purification : Column chromatography (silica gel, eluent: DCM/MeOH) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How should researchers validate the structural integrity of this compound?

Use multi-modal analytical techniques:

  • NMR : Confirm substitution patterns (e.g., diethoxyethyl group at N7, methyl at C3) via 1^1H and 13^{13}C chemical shifts .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]+^+) with <2 ppm mass error .
  • X-ray crystallography : Resolve ambiguities in regiochemistry, as seen in structurally similar triazolopyrimidines .

Q. What solvents and conditions stabilize this compound during storage?

  • Solubility : Soluble in polar aprotic solvents (DMF, DMSO) but unstable in aqueous acidic/basic media.
  • Storage : Store at –20°C under inert gas (N2_2/Ar) to prevent hydrolysis of the diethoxyethyl group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for triazolopyrimidine derivatives?

Contradictions often arise from assay variability or structural nuances. Mitigation strategies include:

  • Standardized assays : Use identical cell lines (e.g., HEK293 for receptor binding) and positive controls (e.g., adenosine receptor antagonists like vipadenant ).
  • SAR analysis : Compare substituent effects (e.g., diethoxyethyl vs. benzyl groups on receptor affinity) .
  • Meta-analysis : Aggregate data from patents and peer-reviewed studies (e.g., cannabinoid receptor affinity in EP 16175924 ).

Q. What computational methods predict the interaction of this compound with biological targets?

  • Docking studies : Use AutoDock Vina or Schrödinger to model binding to adenosine receptors (e.g., A2A_{2A} subtype), leveraging homology models from vipadenant .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories, focusing on hydrogen bonds with conserved residues (e.g., His264 in A2A_{2A}R) .

Q. How can researchers optimize the pharmacokinetic profile of this compound?

  • Lipophilicity tuning : Replace diethoxyethyl with fluorinated groups (e.g., trifluoromethoxy in ) to enhance blood-brain barrier penetration.
  • Metabolic stability : Introduce deuterium at labile positions (e.g., methyl group) to reduce CYP450-mediated oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.